2-(3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide
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Overview
Description
2-(3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The spirocyclic structure imparts unique physicochemical properties, making it a valuable target for synthetic and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylphenylacetic acid with 7-oxaspiro[3.5]nonane-1-amine under appropriate conditions. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing substituents on the aromatic ring or the spirocyclic moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
2-(3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential analgesic and anti-inflammatory properties. It may serve as a lead compound for the development of new therapeutic agents.
Biological Studies: The spirocyclic structure is of interest in the study of enzyme inhibition and receptor binding. The compound may be used to investigate the interactions with specific biological targets.
Industrial Applications: The unique structural features of the compound make it a candidate for the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The spirocyclic structure may also facilitate interactions with hydrophobic pockets within proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with potential medicinal applications.
N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides: Compounds with similar spirocyclic structures and biological activities.
Uniqueness
2-(3-methylphenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}acetamide is unique due to its specific combination of the 3-methylphenyl group and the 7-oxaspiro[3.5]nonane moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-(7-oxaspiro[3.5]nonan-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-13-3-2-4-14(11-13)12-16(19)18-15-5-6-17(15)7-9-20-10-8-17/h2-4,11,15H,5-10,12H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWCRHWDAZNIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2CCC23CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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